N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide: is a synthetic organic compound belonging to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 3-amino-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: Research has indicated that thiadiazole derivatives, including this compound, possess anti-inflammatory and anticancer properties. These compounds are being investigated for their potential use in treating inflammatory diseases and cancer .
Industry: In the industrial sector, thiadiazole derivatives are used as corrosion inhibitors and in the formulation of agrochemicals. This compound may find applications in these areas due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Comparison: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various chemical transformations, making this compound versatile in synthetic applications. Additionally, the nitro group contributes to the compound’s antimicrobial and anticancer properties, distinguishing it from other similar thiadiazole derivatives .
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-13(2,3)11-15-16-12(21-11)14-10(18)8-5-4-6-9(7-8)17(19)20/h4-7H,1-3H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGLEBVIZHIHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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